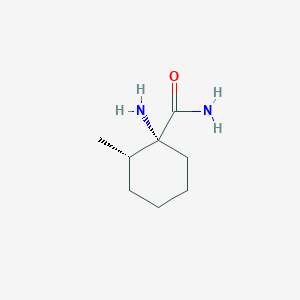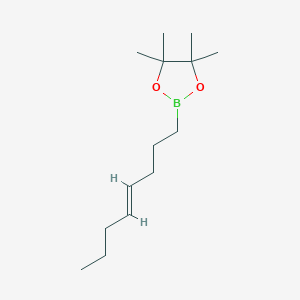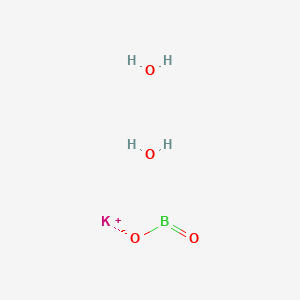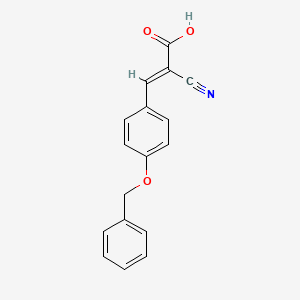
Iron oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Iron oxide nanoparticles (NPs) have attracted much consideration due to their unique properties, such as superparamagnetism, surface-to-volume ratio, greater surface area, and easy separation methodology . Various physical, chemical, and biological methods have been adopted to synthesize magnetic NPs with suitable surface chemistry . Green synthesis and characterization of iron oxide nanoparticles for the removal of heavy metals from aqueous solutions have also been reported .Molecular Structure Analysis
Iron oxide (Fe2O3) is an inorganic compound composed of iron and oxygen with the chemical formula Fe2O3 . The bond formation between oxygen and iron depends on the difference in electronegativity between these two atoms . Iron (Fe) is metal whereas oxygen (O2) is non-metal .Chemical Reactions Analysis
Iron oxide reacts with water to produce iron hydroxide . Iron (III) oxide reacts with sulphuric acid to produce iron (III) sulfate and water . Reduction of Iron Oxides with Hydrogen has also been reported .Physical And Chemical Properties Analysis
Iron oxide is a black crystal or a reddish-brown powder . It is used in polishing compounds, pigments, and metallurgy . Iron Oxide fume is produced when materials containing Iron are heated, as in arc welding .Aplicaciones Científicas De Investigación
- Iron oxide nanoparticles (IONPs) have been extensively used in multifunctional biomedical fields due to their biocompatible, biodegradable, and low toxicity . They are used in anticancer, antibacterial, cell labeling activities .
- The IONPs are composed of an iron oxide core exhibiting magnetism and coated with biocompatible molecules .
- The IONPs are used in cancer diagnostics and therapy (similar to photothermal therapy, hyperthermia), in nano theranostics, multimodal therapy .
- The results of these applications have shown promising prospects in treating reactive oxygen species-related diseases .
- Iron oxide has found fertile ground in the field of nanotechnology, specifically in electronics .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
- Iron oxide is used in construction materials such as cobblestones, floor tiles, concrete, and roof tiles .
- Iron oxide is the main ingredient in rust-proofing paints and primers used on bridges, ships, and other large structures exposed to salt water or road salt from winter storms .
- The amount of iron oxide in concrete products is limited to 1-10%. If the limit is too high, the mechanical strength of the product will be reduced .
- Iron-based materials are widely used in environmental remediation reactions due to their abundance and less toxicity .
- The prospects of upscaling and the risks of leaching during the treatment processes are important considerations to choose iron-based materials .
- The applications of iron oxide in environmental remediation area utilize its excellent weather resistance, alkali resistance, and light resistance .
- Iron oxide has found fertile ground in the field of nanotechnology, specifically in energy harvesting .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
- Iron oxide-based materials have been used in catalysis due to their unique chemical, thermal, optical, electronic, and magnetic properties .
- The prospects of upscaling and the risks of leaching during the treatment processes are important considerations to choose iron-based materials .
- The applications of iron oxide in catalysis area utilize its excellent weather resistance, alkali resistance, and light resistance .
Biomedicine
Electronics
Construction
Environmental Remediation
Energy Harvesting
Catalysis
- Iron oxide reacts with aluminum in a highly exothermic reaction known as the thermite reaction .
- This reaction produces iron and aluminum oxide, releasing a large amount of energy in the form of heat .
- This reaction is used for welding railway tracks, among other applications .
- Iron oxides/hydroxides such as amorphous hydrous ferric oxide, goethite (α-FeOOH), hematite (α-Fe2O3), maghemite (γ-Fe2O3), magnetite (Fe3O4), and ferrihydrite (Fe5HO8 4H2O), are used as nanoadsorbents for heavy metals .
- These iron-based oxides have been investigated for their ability to remove heavy metals from the environment .
- Iron oxide has found applications in the field of energy storage devices .
- The physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities of iron oxide influence the physical and optical properties of the synthesized material and will determine its field of application .
- The synthesized material characteristics depend on the synthesis method employed .
Thermite Reaction
Removal of Heavy Metals
Energy Storage Devices
- Iron oxide is the main ingredient in rust-proofing paints and primers used on bridges, ships, and other large structures exposed to salt water or road salt from winter storms .
- These paints and primers provide a protective layer that prevents the underlying metal from coming into contact with the environment, thus preventing rust .
- Iron oxide is also used to add color to ceramic glazes and enamels, including porcelain dishes and vases .
- The iron oxide gives the ceramics a rich, earthy color that can range from yellow to deep red, depending on the amount and specific type of iron oxide used .
- The different crystalline forms of iron oxide have found fertile ground in the field of nanotechnology .
- These nanoparticles have been proven to have a wide variety of applications in biomedicine, electronics, construction, environmental remediation, and energy harvesting .
- The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .
Paints and Primers
Ceramic Glazes and Enamels
Nanotechnology
Safety And Hazards
Direcciones Futuras
Iron oxide nanoparticles exhibit great potential in the fields of life sciences such as biomedicine, agriculture, and environment . Recent advancements in magnetic hyperthermia focusing on iron oxide nanoparticles and their interactions with magnetic fields have been reported . New strategies to efficiently deliver them to the target site, and recent in vitro and in vivo studies proposing possible cell death pathways activated by the treatment are being explored .
Propiedades
Número CAS |
1332-37-2 |
|---|---|
Nombre del producto |
Iron oxide |
Fórmula molecular |
Fe2O3 |
Peso molecular |
159.69 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)


